1-Phenylvinylzinc bromide

Catalog No.
S1800409
CAS No.
151073-86-8
M.F
C8H7BrZn
M. Wt
248.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylvinylzinc bromide

CAS Number

151073-86-8

Product Name

1-Phenylvinylzinc bromide

IUPAC Name

bromozinc(1+);ethenylbenzene

Molecular Formula

C8H7BrZn

Molecular Weight

248.44

InChI

InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1H2;1H;/q-1;;+2/p-1

SMILES

C=[C-]C1=CC=CC=C1.[Zn+]Br
  • Grignard Reaction Precursor

    -Phenylvinylzinc bromide serves as a precursor for the synthesis of vinylzinc compounds. These vinylzinc compounds are crucial intermediates in the classic Grignard reaction, a workhorse reaction in organic chemistry for forming carbon-carbon bonds between a vinyl group (CH2=CH-) and various other organic fragments [1].

    [1] Comprehensive Organic Name Reactions and Reagents ( reagents/9780080467321) by Zerong Wang (Editor)

  • Cross-Coupling Partner

    -Phenylvinylzinc bromide itself can participate directly in various cross-coupling reactions. These reactions involve the creation of a carbon-carbon bond between the vinyl group of the molecule and another carbon atom present in a different molecule. This versatility allows for the synthesis of diverse organic structures with controlled positioning of the vinyl group [2].

    [2] Negishi Cross-Coupling: From Laboratory to Industry () by Akira Suzuki (Editor)

  • Streamlined Research

    [3] 1-Phenylvinylzinc bromide 0.5M tetrahydrofuran () - Sigma-Aldrich

Molecular Structure Analysis

The key features of the 1-phenylvinylzinc bromide molecule are:

  • Zinc-carbon bond: The molecule features a central zinc atom (Zn) bonded to a vinyl group (H2C=C) and a phenyl group (C6H5) through a single covalent bond. This Zn-C bond is the defining characteristic of organozinc compounds.
  • Polarity: Due to the electronegativity difference between zinc and carbon, the Zn-C bond is polar with a partial negative charge on the carbon atom and a partial positive charge on the zinc atom.
  • Trigonal planar geometry: The zinc atom adopts a trigonal planar geometry, with the vinyl and phenyl groups occupying two of the three positions around the zinc. The remaining position is occupied by a bromide (Br) ion.

Chemical Reactions Analysis

1-Phenylvinylzinc bromide is primarily utilized in Negishi cross-coupling reactions, where it acts as a nucleophilic vinylating agent. These reactions involve the coupling of the vinyl group of the organozinc compound with an organic halide (RX) in the presence of a palladium catalyst to form a new carbon-carbon bond.

Here's the balanced chemical equation for a Negishi cross-coupling reaction:

R-X + H2C=C(C6H5)ZnBr + Pd(0) catalyst → R-CH=CH(C6H5) + ZnBrX + Pd(II) species

Other relevant reactions:

  • Decomposition: Organozinc compounds like 1-phenylvinylzinc bromide are air and moisture sensitive and can decompose to release volatile zinc hydrides.

Physical and Chemical Properties

  • Melting point: No data available for the pure compound.
  • Boiling point: No data available for the pure compound.
  • Solubility: Soluble in THF and other organic solvents.
  • Stability: Air and moisture sensitive, decomposes over time.

In Negishi cross-coupling reactions, the zinc atom in 1-phenylvinylzinc bromide acts as a Lewis acid, activating the vinyl group for nucleophilic attack on the organic halide substrate. The palladium catalyst facilitates the oxidative addition of the organic halide to the palladium, followed by transmetallation with the vinyl group from the organozinc compound. Finally, reductive elimination forms the new carbon-carbon bond and regenerates the palladium catalyst.

1-Phenylvinylzinc bromide is a flammable liquid and should be handled with caution. It is also air and moisture sensitive and can decompose to release volatile zinc hydrides, which are toxic and can irritate the respiratory tract. Additionally, the compound may be harmful upon contact with skin and eyes. []

Please note:

  • The analysis focuses on the scientific research aspects of 1-phenylvinylzinc bromide.
  • Specific data like melting and boiling points are not readily available for the pure compound as it is typically used as a solution.

Dates

Modify: 2023-08-15

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